4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile, also known as G007-LK, is a small-molecule inhibitor of the enzymes tankyrase 1 and 2 (TNKS1/2) []. It belongs to the class of 1,2,4-triazole-based compounds and exhibits potent and selective inhibition against its targets []. G007-LK has emerged as a valuable tool in scientific research, particularly in the study of cancer and other diseases associated with aberrant Wnt/β-catenin signaling [, , , , , , , , , , , , , , , , , , , , , , ].
G007-LK was developed as part of a series of small-molecule inhibitors targeting tankyrases, which are poly(ADP-ribosyl)ating polymerases. The compound belongs to the class of 1,2,4-triazole derivatives and is recognized for its selectivity towards tankyrase enzymes compared to other poly(ADP-ribose) polymerases . Its development stemmed from the need for effective inhibitors that can modulate Wnt/β-catenin signaling, crucial for tumor growth and progression.
The synthesis of G007-LK involves several key steps typical for triazole-based compounds. While specific synthetic routes are proprietary, general methods include:
The molecular structure of G007-LK can be described as follows:
The structural data indicates that G007-LK effectively occupies the adenosine binding pocket within the catalytic domain of tankyrase enzymes, facilitating its inhibitory action .
G007-LK primarily functions through competitive inhibition of tankyrase enzymes. Key reactions include:
The mechanism by which G007-LK exerts its effects involves several steps:
These properties contribute to its potential as an effective therapeutic agent.
G007-LK has several applications in scientific research:
G007-LK (chemical name: (E)-4-(5-(2-(4-(2-chlorophenyl)-5-(5-(methylsulfonyl)pyridin-2-yl)-4H-1,2,4-triazol-3-yl)vinyl)-1,3,4-oxadiazol-2-yl)benzonitrile) features a 1,2,4-triazole core linked to a methylsulfonylpyridine moiety and chlorophenyl group through an ethenyl bridge. Its molecular formula is C₂₅H₁₆ClN₇O₃S, with a molecular weight of 529.96 g/mol [1] [5] [7]. The compound exhibits moderate solubility in DMSO (>26.5 mg/mL) but is insoluble in water or ethanol [2] [5].
X-ray crystallography of G007-LK bound to the TNKS2 PARP domain (2.8 Å resolution, P3221 space group) revealed critical binding interactions:
This binding mode confers exceptional selectivity for TNKS1/2 over other PARP family members, with no inhibition of PARP1/2 at concentrations up to 20 μM [1] [4]. The structural characterization provides the basis for its biochemical IC₅₀ values of 46 nM (TNKS1) and 25 nM (TNKS2) [1] [2].
Table 1: Physicochemical Properties of G007-LK
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₁₆ClN₇O₃S | [1] [5] |
Molecular Weight | 529.96 g/mol | [5] [7] |
CAS Number | 1380672-07-0 | [2] [5] |
Solubility (DMSO) | >26.5 mg/mL | [2] [5] |
Crystal Structure | P3221 space group | [1] |
The development of G007-LK emerged from systematic structure-activity relationship (SAR) studies of earlier tankyrase inhibitors:
These optimizations yielded significant improvements:
G007-LK represents a "lead stage" compound that satisfies Lipinski's rule of five parameters while achieving >100-fold selectivity for TNKS1/2 over other PARP family members [1] [8]. The structural evolution from earlier inhibitors to G007-LK exemplifies targeted drug design to optimize both binding affinity and drug-like properties.
Table 2: Evolution of Tankyrase Inhibitor Potency
Compound | TNKS1 IC₅₀ | TNKS2 IC₅₀ | Selectivity vs PARP1 |
---|---|---|---|
XAV939 | 11 nM | 4 nM | 200-fold |
IWR-1 | 131 nM | 56 nM | >150-fold |
JW74 | 2.55 μM | 0.65 μM | >30-fold |
G007-LK | 46 nM | 25 nM | >434-fold |
Data compiled from [1] [3] [5]
Tankyrases 1 and 2 are poly(ADP-ribose) polymerases (PARP5a/5b) that regulate multiple cellular processes through post-translational modification of substrates. Their significance in oncology stems from their role as positive regulators of Wnt/β-catenin signaling:
Molecular Mechanism:
Functional Consequences of Inhibition:
Table 3: Functional Consequences of G007-LK Treatment in Preclinical Models
Effect | Magnitude | Experimental System |
---|---|---|
AXIN1/2 stabilization | 3-5 fold increase | SW480 colorectal cancer cells |
β-catenin reduction | 50-70% decrease | COLO-320DM xenografts |
TNKS1/2 protein | 61% reduction | Mouse tumor tissue |
Tumor growth inhibition | 48-61% | COLO-320DM xenografts (20-40 mg/kg) |
The therapeutic rationale extends beyond colorectal cancer to other Wnt-driven malignancies. G007-LK demonstrates synergistic activity with MEK and AKT inhibitors in hepatocellular carcinoma models and suppresses cancer stem cell populations in intestinal organoids [5] [6] [9]. Its specificity for TNKS1/2 over other PARPs minimizes off-target effects while achieving pathway-selective modulation in diseased tissue.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7